molecular formula C32H36N4O5S B2866471 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 689758-37-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B2866471
CAS No.: 689758-37-0
M. Wt: 588.72
InChI Key: QHQVXOJBNSXFLN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C32H36N4O5S and its molecular weight is 588.72. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

The derivative "2-(2-oxo-morpholin-3-yl)-acetamide" has shown promising antifungal activities. This compound, through structural optimization, has been identified as a potent fungicidal agent against Candida species and other fungi, including molds and dermatophytes. It exhibits broad-spectrum antifungal in vitro activity, and significant efficacy has been demonstrated in vivo against systemic Candida albicans infection, showing a substantial reduction in fungal load in kidneys (Bardiot et al., 2015).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds have demonstrated broad-spectrum antitumor activity with significant potency, potentially due to their ability to inhibit EGFR-TK and B-RAF kinase, which are critical targets in cancer therapy (Al-Suwaidan et al., 2016).

Structural and Molecular Docking Studies

The compound has also been a subject of structural and vibrational study, using FT-IR, FT-Raman, and DFT calculations. Molecular docking studies have shown that similar compounds form stable complexes with targets like the BRCA2 complex, suggesting potential inhibitory activity against these targets. These studies provide insights into the compound's interaction mechanisms at the molecular level, aiding in the development of targeted therapeutics (El-Azab et al., 2016).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)12-14-33-30(37)22-42-32-34-27-10-9-25(35-16-18-41-19-17-35)21-26(27)31(38)36(32)15-13-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQVXOJBNSXFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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